2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound known for its unique structure and properties. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of 4-chlorophenylsulfonyl chloride with ethylenediamine to form 2-[(4-chlorophenyl)sulfonylamino]ethylamine. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the produced compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein functions, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetic acid
- 2-Chlorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Fluorophenylacetic acid
Uniqueness
Compared to these similar compounds, 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate stands out due to its unique combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4S/c16-10-1-4-12(5-2-10)25(22,23)19-7-8-24-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9,19H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCIMVSPAMVFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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